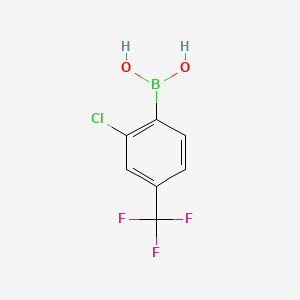

2-Chloro-4-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSUCAFAUNSPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382536 | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254993-59-4 | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)phenylboronic acid CAS 254993-59-4

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylboronic Acid

Abstract

This compound (CAS 254993-59-4) is a highly versatile and synthetically valuable organoboron compound. Its unique electronic properties, imparted by the electron-withdrawing chloro and trifluoromethyl groups, make it an indispensable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of its chemical properties, applications, and a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, offering researchers the foundational knowledge required to effectively leverage this reagent in complex molecule synthesis and drug discovery programs.

Compound Properties and Specifications

The utility of any reagent begins with a thorough understanding of its fundamental physicochemical properties. This compound is a stable, crystalline solid under standard conditions, but like many boronic acids, it can be susceptible to dehydration to form its corresponding boroxine anhydride. Proper storage in a cool, dry environment is therefore critical to maintain its integrity.

| Property | Value | Source |

| CAS Number | 254993-59-4 | |

| Molecular Formula | C₇H₅BCl F₃O₂ | |

| Molecular Weight | 224.38 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 134-140 °C | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

The Synthetic Keystone: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology allows for the formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry and materials science.

Mechanistic Considerations and the Role of Substituents

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps within a palladium catalytic cycle. The electron-deficient nature of the 2-chloro-4-(trifluoromethyl)phenyl ring significantly influences the reactivity of the boronic acid.

-

The Chloro Group (-Cl): The ortho-chloro substituent provides steric hindrance that can influence the rate of transmetalation. More importantly, its inductive electron-withdrawing effect modulates the electronics of the phenyl ring.

-

The Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group. Its presence at the para-position renders the boronic acid more electrophilic, which can facilitate the crucial transmetalation step of the catalytic cycle where the organic moiety is transferred from boron to the palladium center. However, this electron deficiency can also slow down the initial oxidative addition step if the coupling partner is also electron-poor.

Understanding these electronic effects is paramount for protocol optimization. The choice of palladium catalyst, ligand, base, and solvent system must be tailored to overcome potential kinetic barriers and achieve high yields.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating starting point for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 2-chloro-4-(trifluoromethyl)-1,1'-biphenyl.

Materials:

-

This compound (1.2 eq.)

-

Bromobenzene (1.0 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add bromobenzene (1.0 eq.), this compound (1.2 eq.), Palladium(II) Acetate (0.02 eq.), SPhos (0.04 eq.), and potassium carbonate (3.0 eq.).

-

Causality: The use of an inert atmosphere (Nitrogen or Argon) is critical. The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation, halting the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps, particularly for sterically hindered or electronically challenging substrates.

-

-

Solvent Addition: Degas 1,4-dioxane and water (e.g., by sparging with argon for 30 minutes). Add the degassed dioxane and water to the flask in a 4:1 ratio.

-

Causality: A mixed solvent system is often beneficial. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species required for transmetalation. Degassing prevents catalyst oxidation.

-

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the reaction. Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific aryl halide.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired biphenyl product from unreacted starting materials, catalyst residues, and byproducts.

-

Experimental Workflow Diagram

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and enabling reagent for the synthesis of complex biaryl structures. Its distinct electronic profile, governed by the chloro and trifluoromethyl substituents, provides unique reactivity that can be harnessed through carefully designed reaction protocols. By understanding the underlying mechanistic principles of the Suzuki-Miyaura coupling and adhering to robust experimental techniques, researchers can effectively utilize this building block to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

2-Chloro-4-(trifluoromethyl)phenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic chemistry. We will delve into its core physicochemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and offer expert insights into its strategic use in medicinal chemistry and drug discovery. This document is designed to serve as a practical resource, complete with a detailed, field-proven experimental protocol for the Suzuki-Miyaura coupling reaction, ensuring both scientific integrity and immediate applicability in a research setting.

A Strategically Functionalized Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Boronic acids have emerged as indispensable reagents, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2]

This compound (CAS No. 254993-59-4) is a particularly valuable derivative within this class. Its utility extends beyond that of a simple aryl partner; its specific substitution pattern—a chloro group ortho to the boronic acid and a trifluoromethyl group para to it—is a deliberate design feature for influencing molecular properties.

-

The Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

-

The Chloro (Cl) Group: The presence of a chlorine atom modifies the electronic properties of the phenyl ring and provides an additional steric element that can be exploited to fine-tune molecular conformation and receptor interactions.

The combination of these features makes this reagent a preferred choice for synthesizing novel compounds in targeted therapies, particularly in oncology and neuroscience research.[1]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of reproducible and successful experimentation. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 224.37 g/mol | [5][6][7][8] |

| Molecular Formula | C₇H₅BClF₃O₂ | [5][6][7][8] |

| CAS Number | 254993-59-4 | [5][6][7] |

| Appearance | White to pale yellow solid/crystalline powder | [7][9][10] |

| Melting Point | 110-112 °C | [7][9] |

| Boiling Point (Predicted) | 281.5 ± 50.0 °C | [7][9] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [7][9] |

| pKa (Predicted) | 7.52 ± 0.58 | [7][9] |

| Purity | Typically ≥98% | [6][8] |

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The primary utility of this compound is realized in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed process forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The reaction is renowned for its mild conditions and high tolerance for a wide variety of functional groups.[11]

The catalytic cycle is a self-validating system that proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-4-(trifluoromethyl)phenyl moiety) to the palladium center, displacing the halide. The base is crucial for activating the boron atom, which enhances the polarization of the organic ligand and facilitates this step.[12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating procedure for the coupling of this compound with a generic aryl bromide. The causality behind each step is explained to ensure robust and reproducible outcomes.

Reagents and Equipment

-

Reagents:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

-

Solvent System: 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Brine

-

Silica Gel for chromatography

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert gas line (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base (K₂CO₃).

-

Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Seal the flask with a septum and purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine. Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Safety and Handling

As with any laboratory reagent, proper handling of this compound is essential for ensuring safety. It is classified as an irritant.

| Hazard Type | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |

Handling Recommendations:

-

Always use this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[7][9]

Conclusion

This compound is a highly versatile and powerful reagent for researchers in drug discovery and advanced materials synthesis. Its strategic functionalization provides medicinal chemists with a tool to systematically modify lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. The robust and well-understood reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, as detailed in the provided protocol, ensures its continued and widespread application in the pursuit of novel molecular entities.

References

-

Good-Choice Chemical. CAS 182344-18-9 2-Chloro-5-(trifluoromethyl)phenylboronic Acid. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-4-trifluoromethylphenylboronic acid | 254993-59-4 [chemicalbook.com]

- 8. cyclicpharma.com [cyclicpharma.com]

- 9. 254993-59-4 CAS MSDS (2-Chloro-4-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 254993-59-4・2-Chloro-4-trifluoromethylphenylboronic Acid・321-76151[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

2-Chloro-4-(trifluoromethyl)phenylboronic acid structure

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylboronic Acid: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of this compound, a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, and application, with a core focus on its role in palladium-catalyzed cross-coupling reactions.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 254993-59-4) is a trifunctional aromatic compound featuring a boronic acid moiety, a chlorine atom, and a trifluoromethyl (CF₃) group. This specific arrangement of substituents creates a molecule with unique electronic and steric properties, making it a highly valuable reagent for introducing the 2-chloro-4-(trifluoromethyl)phenyl motif into complex target molecules.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The strategic placement of a chlorine atom at the ortho-position further modulates the electronic character and provides a steric handle that can influence molecular conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 254993-59-4 | [3][4][5] |

| Molecular Formula | C₇H₅BClF₃O₂ | [4][5] |

| Molecular Weight | 224.37 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 110-112 °C | [4] |

| Purity | Typically ≥95-98% | [3][4] |

| SMILES | FC(F)(F)c1ccc(B(O)O)c(Cl)c1 | [5] |

Synthesis and Purification

The synthesis of aryl boronic acids is a well-established field. A common and effective laboratory-scale method involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a boron electrophile.[6][7]

The causality behind this choice of pathway is rooted in the high reactivity of organolithium reagents. By performing a halogen-metal exchange at low temperatures, a nucleophilic aryl lithium species is generated from a commercially available starting material like 1-bromo-2-chloro-4-(trifluoromethyl)benzene. This potent nucleophile readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), forming a boronate ester intermediate.[7] Subsequent aqueous acidic workup hydrolyzes the ester to yield the final boronic acid.

Representative Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 254993-59-4・2-Chloro-4-trifluoromethylphenylboronic Acid・321-76151[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. chemscene.com [chemscene.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylboronic acid: Properties, Applications, and Experimental Protocols

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its unique trifunctionalized aromatic ring, featuring a reactive boronic acid group, a chlorine atom, and a trifluoromethyl (CF3) group, offers a powerful combination of reactivity and functionality.[1] The strategic placement of these groups makes it an exceptionally versatile reagent, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2]

The electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability of resulting drug candidates and activates the boronic acid for coupling.[1] Simultaneously, the chlorine atom provides a secondary reactive site for further molecular elaboration, allowing for the synthesis of diverse and complex molecular architectures.[1] This guide provides an in-depth analysis of the compound's properties, applications, and detailed experimental protocols for its use, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in any experimental setting.

Physicochemical Properties

This compound is typically a white to off-white or light beige crystalline solid or powder.[1] Key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 254993-59-4 | [3][4][5] |

| Molecular Formula | C₇H₅BClF₃O₂ | [4][5] |

| Molecular Weight | 224.37 g/mol | [1][4][5] |

| Melting Point | 110-112 °C | [5][6] |

| Boiling Point | 281.5 ± 50.0 °C (Predicted) | [5][6] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [5][6] |

| pKa | 7.52 ± 0.58 (Predicted) | [5][6] |

| Appearance | White to light beige solid/powder | [1] |

| Purity | ≥98% | [7][8][9] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, THF). Limited solubility in water and non-polar solvents. | [1] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling this compound.

-

Hazard Identification : The compound is classified as an irritant.[5][6] It may cause skin, eye, and respiratory irritation.[1][5][10] The GHS hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][7][10]

-

Personal Protective Equipment (PPE) : Handling should always be conducted in a well-ventilated area, preferably a chemical fume hood.[11][12] Standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[1][11]

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.[11]

-

Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[12][13] If irritation persists, seek medical attention.[12]

-

Inhalation : Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[11][12]

-

-

Storage : The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[5][6] It is stable at room temperature for shorter periods but may darken over time with moisture exposure.[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its specific reactivity, primarily in palladium-catalyzed cross-coupling reactions.

Synthetic Pathways

While detailed industrial synthesis routes are often proprietary, a common laboratory-scale approach for preparing substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[14]

A plausible synthetic pathway is illustrated below. This diagram outlines the logical flow from a starting material to the final product.

Caption: Generalized synthesis of this compound.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[15][16] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[17] this compound is an excellent coupling partner in these reactions due to several factors:

-

Stability and Handling : Boronic acids are generally stable, crystalline solids that are easier to handle compared to many other organometallic reagents.[17][18]

-

Functional Group Tolerance : The reaction conditions are typically mild and tolerate a wide range of functional groups, which is crucial in multi-step syntheses of complex molecules like pharmaceuticals.[19]

-

Electronic Effects : The electron-withdrawing CF₃ group enhances the electrophilicity of the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle.[1][18]

The catalytic cycle, a self-validating system of repeating steps, is fundamental to understanding the reaction's efficiency.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Field-Proven Applications & Protocols

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and CNS-active compounds, as well as agrochemicals and advanced materials.[1][2][16]

Exemplary Application: Synthesis of a Biaryl Kinase Inhibitor Scaffold

Many kinase inhibitors feature a biaryl core. The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling using this compound.

Objective : To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole) to form the corresponding biaryl product.

Materials :

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

-

Base: Aqueous Potassium Carbonate (K₂CO₃) solution (2M, 2.0 equiv.)

-

Solvent: 1,4-Dioxane or Toluene

-

Inert Gas: Argon or Nitrogen

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Protocol :

-

Vessel Preparation : To a flame-dried Schlenk flask or pressure tube, add this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner. Flame-drying removes adsorbed water, which can interfere with the catalytic cycle.

-

-

Inerting the Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for several minutes. This is a critical self-validating step; the Pd(0) catalyst is oxygen-sensitive and will be deactivated if the atmosphere is not inert.

-

Solvent and Reagent Addition : Add the solvent (e.g., dioxane) via syringe.[15] Add the Pd(PPh₃)₄ catalyst (2-3 mol%) under a positive pressure of inert gas. Finally, add the aqueous K₂CO₃ solution.[15]

-

Causality: The base is essential for activating the boronic acid to form a boronate species, which is more nucleophilic and readily participates in the transmetalation step.[17]

-

-

Reaction Execution : Heat the mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.[15]

-

Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.

-

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed. This provides real-time validation of reaction completion.

-

Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

-

Causality: This separates the organic product from the inorganic salts (base, boron byproducts) which are soluble in the aqueous phase.

-

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

-

Causality: This final step removes unreacted starting materials, catalyst residues, and byproducts, ensuring the final product meets the high purity standards required for research and development.

-

Conclusion

This compound is a high-value, versatile reagent with a well-defined reactivity profile. Its strategic combination of a boronic acid, a chloro group, and a trifluoromethyl group makes it an indispensable tool for constructing the complex molecular frameworks required in modern drug discovery and materials science. By understanding its core properties and employing robust, field-proven protocols like the Suzuki-Miyaura coupling detailed herein, researchers can confidently and efficiently leverage this powerful building block to advance their scientific objectives.

References

-

Eastfine. 254993-59-4 2-Chloro-4-trifluoromethylphenylboronic acid. Available at: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Available at: [Link]

-

XiXisys. GHS SDS: 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Available at: [Link]

-

SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available at: [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

National Institutes of Health. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Available at: [Link]

-

Autech. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Available at: [Link]

-

Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available at: [Link]

-

Autech. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Available at: [Link]

Sources

- 1. 254993-59-4 2-Chloro-4-trifluoromethylphenylboronic acid - EASTFINE [eastfine.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 254993-59-4|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-4-trifluoromethylphenylboronic acid | 254993-59-4 [chemicalbook.com]

- 6. 254993-59-4 CAS MSDS (2-Chloro-4-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 254993-59-4 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. cyclicpharma.com [cyclicpharma.com]

- 10. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. canbipharm.com [canbipharm.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

- 16. nbinno.com [nbinno.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

- 19. tcichemicals.com [tcichemicals.com]

2-Chloro-4-(trifluoromethyl)phenylboronic acid safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the safe handling, application, and disposal of this compound (CAS No. 254993-59-4). As a Senior Application Scientist, the following narrative is designed to move beyond mere procedural lists, offering causal explanations for experimental choices and embedding safety within a framework of robust scientific practice. The protocols described herein are designed as self-validating systems to ensure the highest standards of laboratory safety and experimental integrity.

Compound Profile and Significance

This compound is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] The presence of the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in the synthesis of complex pharmaceuticals and functional materials.[1][2] However, these same properties necessitate a rigorous and informed approach to its handling and safety.

Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling. These characteristics dictate appropriate storage, predict its behavior under various lab conditions, and inform emergency response procedures.

| Property | Value | Source |

| CAS Number | 254993-59-4 | [3][4][5] |

| Molecular Formula | C₇H₅BClF₃O₂ | [3][4][5] |

| Molecular Weight | 224.37 g/mol | [4][5][6] |

| Physical Form | White solid | [3][4][7] |

| Melting Point | 110-112°C | [4][7] |

| Boiling Point (Predicted) | 281.5 ± 50.0 °C | [4][7] |

| pKa (Predicted) | 7.52 ± 0.58 | [4][7] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4][7] |

Hazard Identification and Toxicological Profile

This compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Classification

Expert Insight: The irritant nature of this compound stems from its acidic properties and its reactivity. Upon contact with moist tissues such as the eyes, skin, or respiratory tract, it can cause inflammation and discomfort.

A Note on Arylboronic Acids as Potential Genotoxic Impurities (PGIs)

For professionals in drug development, it is crucial to recognize that arylboronic acids are increasingly considered a class of potentially genotoxic impurities (PGIs).[9] Studies have shown some arylboronic acids to be weakly mutagenic in microbial assays.[9] Therefore, when this compound is used as a reagent in the synthesis of an Active Pharmaceutical Ingredient (API), rigorous control and validation are required to ensure its removal to acceptable levels (typically in the ppm range) in the final product.[9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11][12]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.[12][13]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Chemical Stability

Handling Protocol

-

Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible.[11]

-

Weighing: Weigh the solid compound in a fume hood. Minimize dust generation by using careful technique and appropriate tools (e.g., anti-static weigh paper).[13]

-

Transfers: When transferring solutions, use a funnel to prevent spills.[11]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[8][13] Contaminated clothing should be removed and washed before reuse.[13]

Storage Protocol

-

Container: Store in a tightly closed, properly labeled container.[8][13] High-density polyethylene (HDPE) or glass containers are suitable.[11][14]

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][15] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][7]

-

Chemical Stability Insight: The recommendation for refrigerated, inert storage is a best practice rooted in the chemistry of boronic acids. In the presence of water, boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines.[16][17] While this is often reversible, storing the compound dry and cool minimizes this transformation, ensuring the purity and reactivity of the reagent for sensitive applications like Suzuki-Miyaura coupling.[16]

Accidental Release and First Aid Measures

Prompt and correct response to spills or exposure is critical.

Spill Cleanup Protocol

-

Evacuate & Secure: Alert others in the area and restrict access.[11] Ensure cleanup is performed only by trained personnel wearing appropriate PPE.

-

Containment (Solid Spill): Carefully sweep or vacuum up the material.[13] Avoid generating dust.[12][13] Place the material into a suitable, sealed, and labeled hazardous waste container.[11][13]

-

Containment (Liquid Spill): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[11] Collect the absorbed material into a labeled hazardous waste container.[11]

-

Decontamination: Clean the spill area thoroughly. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[10] All cleaning materials and rinsates must be collected as hazardous waste.[10][11]

First Aid Measures

-

Inhalation: Move the person to fresh air immediately.[13][15] If breathing is difficult, give oxygen. Seek medical attention.[13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13][15] Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13][15] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[13] Seek immediate medical attention.[8]

Application in Synthesis: A Safe Suzuki-Miyaura Coupling Workflow

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[18] A safe workflow integrates safety checks at every stage.

Caption: Workflow for a safe Suzuki-Miyaura coupling reaction.

Causality in the Workflow:

-

Oven-dried Glassware & Inert Gas (Steps 2-3): These steps are critical because palladium(0) catalysts are oxygen-sensitive, and water can interfere with the reaction mechanism.

-

Degassed Solvents (Step 4): Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

-

Careful Quenching (Step 7): The reaction is typically run under basic conditions. Quenching with an acid or water can be exothermic and may release gases. Performing this step slowly in a fume hood prevents pressure buildup and exposure.

Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10]

Waste Disposal Protocol

-

Characterization: this compound and materials contaminated with it must be treated as hazardous chemical waste.[10][11]

-

Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[11][19]

-

Container Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[10]

-

Decontamination of Glassware: For thorough decontamination, a basic wash (e.g., dilute sodium bicarbonate solution) can be used to convert residual boronic acid into a more water-soluble boronate salt.[10][19] This rinsate must be collected as liquid hazardous waste.[10]

-

Institutional Procedures: Follow your institution's specific procedures for hazardous waste storage and pickup.[10]

The following decision tree provides a logical framework for managing waste generated from experiments involving this compound.

Caption: Decision tree for waste segregation and disposal.

References

Please note that while links are provided for verification, access to some articles may require a subscription.

-

How To Safely Dispose of Boric Acid. Lab Alley. [Link]

-

Boric Acid - SAFETY DATA SHEET. Noah Tech. [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

-

2-Chloro-5-(trifluoromethyl)phenylboronic acid. PubChem. [Link]

-

Pierson, D. A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Gravel, M., et al. (2002). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses. [Link]

-

Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

-

Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Hopax. [Link]

-

How to Store Boric Acid. Lab Alley. [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

4-(Trifluoromethyl)phenylboronic acid. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 254993-59-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 254993-59-4 [sigmaaldrich.com]

- 4. 2-Chloro-4-trifluoromethylphenylboronic acid | 254993-59-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 254993-59-4 CAS MSDS (2-Chloro-4-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rcilabscan.com [rcilabscan.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. laballey.com [laballey.com]

- 15. fishersci.com [fishersci.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. laballey.com [laballey.com]

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylboronic acid

Introduction

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing moieties has become a cornerstone for designing novel pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Chloro-4-(trifluoromethyl)phenylboronic acid has emerged as a pivotal building block in this context, offering a versatile scaffold for the synthesis of complex organic molecules. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.

Core Chemical Identity and Properties

Chemical Formula: C₇H₅BClF₃O₂[1][2][3][4]

This formula dictates the precise arrangement of atoms, forming the foundation for its chemical behavior and reactivity.

Structure and Nomenclature:

The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a trifluoromethyl group (-CF₃). The IUPAC name is [2-chloro-4-(trifluoromethyl)phenyl]boronic acid[5][6].

Diagram: Molecular Structure of this compound

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol is a representative example and may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask. A common mixture is a 3:1 ratio of an organic solvent to water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [7]The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents. The presence of water is often beneficial for the activation of the boronic acid and can accelerate the reaction.

Synthesis of this compound

The synthesis of this key intermediate can be achieved through several routes. A common laboratory-scale synthesis involves the lithiation of a substituted benzene followed by reaction with a borate ester.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

A plausible synthetic method involves the reaction of a 3-chloro-1-fluoro-2-substituted benzene compound with an alkyl lithium compound, followed by quenching with an electrophilic boronic acid derivative and subsequent hydrolysis. [8]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5][9][10]* Signal Word: Warning. [5][10] Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [11][12]* Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. [10][11]Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere. [3][4]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecules with tailored properties. A thorough understanding of its chemical characteristics, reaction mechanisms, and safe handling procedures is crucial for researchers and drug development professionals aiming to leverage its full potential in their synthetic endeavors. The continued exploration of its reactivity will undoubtedly lead to further innovations in the fields of medicinal chemistry, materials science, and beyond.

References

-

Oakwood Chemical. 2-Chloro-5-(trifluoromethyl)phenylboronic Acid - CAS 182344-18-9. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chloro-4-trifluoromethylphenylboronic acid | 254993-59-4 [chemicalbook.com]

- 4. 254993-59-4 CAS MSDS (2-Chloro-4-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 254993-59-4 [sigmaaldrich.com]

- 6. This compound|CAS 254993-59-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Guide to the Storage and Handling of 2-Chloro-4-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Proper Storage

2-Chloro-4-(trifluoromethyl)phenylboronic acid is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The reliability of these synthetic endeavors is intrinsically linked to the purity and stability of the boronic acid starting material. Improper storage can lead to degradation, introducing impurities that can complicate reaction outcomes, reduce yields, and compromise the integrity of downstream applications. This guide provides a comprehensive framework for understanding and implementing optimal storage conditions to preserve the chemical fidelity of this compound.

Understanding the Inherent Instabilities of Arylboronic Acids

The storage recommendations for this compound are dictated by its susceptibility to two primary degradation pathways common to arylboronic acids: dehydration to form boroxines and protodeboronation.

Dehydration and Boroxine Formation

Arylboronic acids can undergo intermolecular dehydration, where three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine.[1][2] This process is reversible and driven by the removal of water.[3] While boroxines can sometimes be used directly in coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent, leading to inaccuracies in weighing and molar calculations. Commercial boronic acids often exist as a mixture of the free acid and the boroxine.[4]

dot graph TD { subgraph Dehydration to Boroxine; direction LR; A[3 x this compound] -->| - 3 H₂O | B(Boroxine); B -->| + 3 H₂O | A; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Reversible dehydration of the boronic acid to its cyclic boroxine.

Protodeboronation: An Irreversible Degradation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][6] This irreversible degradation pathway is often promoted by aqueous basic or acidic conditions and can be accelerated by heat.[5][7] The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group in the topic compound, can influence the rate of protodeboronation.[6] This degradation is particularly detrimental as it results in the formation of 1-chloro-3-(trifluoromethyl)benzene, an impurity that will not participate in the desired cross-coupling reaction.

dot graph TD { subgraph Protodeboronation; A[this compound] -->| H₂O, heat, acid/base | B[1-Chloro-3-(trifluoromethyl)benzene] + C[Boric Acid]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Irreversible protodeboronation of the boronic acid.

Recommended Storage Conditions: A Multi-faceted Approach

Based on the inherent chemical instabilities, the following storage conditions are recommended to maximize the shelf-life and preserve the purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature for short-term use. For long-term storage, consider refrigeration (2-8°C). | Certificates of Analysis for this compound specify room temperature storage.[8][9][10] However, given the potential for degradation, particularly for long-term storage, refrigeration can slow down the rates of both dehydration and protodeboronation. The choice between room temperature and refrigerated storage depends on the intended duration of storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere displaces moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways.[11][12] This is a critical factor in preventing both boroxine formation and protodeboronation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Boronic acids are often hygroscopic. Absorbed moisture can facilitate both dehydration (by providing a medium for the equilibrium) and protodeboronation.[13] |

| Light | Store in a dark place, away from direct sunlight. | While not as critical as moisture and atmosphere, avoiding light exposure is a general best practice for storing organic chemicals to prevent any potential photochemical degradation. |

Practical Handling and Inerting Protocol

Adherence to proper handling techniques is as crucial as maintaining optimal storage conditions. The following protocol outlines the best practices for handling this compound to minimize exposure to atmospheric moisture and oxygen.

Inert Atmosphere Handling Workflow

Step-by-Step Protocol:

-

Preparation: Place a clean, dry Schlenk flask or a vial equipped with a rubber septum in an oven at 120°C for at least 2 hours to remove any adsorbed moisture. Allow to cool to room temperature under a stream of dry nitrogen or argon.

-

Inerting: Connect the container to a source of inert gas (nitrogen or argon) via a needle through the septum. Ensure a gentle, positive pressure of the inert gas.

-

Weighing: Briefly remove the septum and quickly add the desired amount of this compound to the container. Minimize the time the container is open to the atmosphere.

-

Re-purging: Immediately after adding the solid, re-insert the septum and gently purge the headspace of the container with the inert gas for a few minutes to displace any air that entered during the transfer.

-

Sealing: While maintaining a positive pressure of inert gas, remove the needle and quickly seal the septum with paraffin film for long-term storage.

Quality Control: Monitoring the Integrity of Your Reagent

Regularly assessing the purity of this compound is a cornerstone of reliable research. Several analytical techniques can be employed to monitor for the presence of degradation products.

| Analytical Technique | Purpose | Key Observations |

| ¹H NMR Spectroscopy | To confirm the structure and identify major impurities. | Look for the disappearance of the B(OH)₂ proton signals and the appearance of new aromatic signals corresponding to the protodeboronated impurity. Changes in the integration of aromatic protons relative to an internal standard can indicate degradation. |

| ¹¹B NMR Spectroscopy | To directly observe the boron environment. | The chemical shift of the boron atom will differ between the boronic acid and the boroxine, allowing for an estimation of their relative amounts.[14] |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect non-volatile impurities. | A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate purity assessment.[15][16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To detect volatile impurities. | Particularly useful for detecting the volatile protodeboronated byproduct, 1-chloro-3-(trifluoromethyl)benzene. |

Example HPLC Protocol for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the boronic acid in the initial mobile phase composition.

Conclusion: A Commitment to Quality

The chemical integrity of this compound is paramount for its successful application in synthesis. By understanding the underlying principles of its degradation and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental outcomes. A proactive approach to reagent management, including proper storage and regular quality control, is a fundamental aspect of scientific excellence.

References

-

Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

- Leyan. (2017). Certificate of Analysis: this compound.

- BenchChem. (2025).

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- Cox, P. A., et al. (2016). Base-Catalyzed Protodeboronation of (Hetero)Arylboronic Acids: A Mechanistic Investigation. The Journal of Organic Chemistry, 81(21), 10104–10113.

-

Li, F.-X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5773–5779. [Link]

-

Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Figshare. [Link]

- Leyan. (2019). Certificate of Analysis: this compound.

- Leyan. (2020). Certificate of Analysis: this compound.

- Dracinsky, M., & Stibor, I. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 75(24), 8518–8526.

-

Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12978–12984. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]

-

ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295. [Link]

-

ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

ResearchGate. (n.d.). a) Synthesis of 1 by deprotection of 1‐pin and boroxine formation of 2 by dehydration of 1... [Link]

- Wiley Online Library. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

-

Al-Bayati, R. I., & Al-Azzawi, A. M. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical and Biomedical Analysis, 66, 24–29. [Link]

-

MDPI. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

PubMed. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

MDPI. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. [Link]

-

Sciencemadness.org. (2025). How do you store chemicals in inert gas?. [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

-

MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ACS Publications. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. [Link]

-

Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.leyan.com [file.leyan.com]

- 9. file.leyan.com [file.leyan.com]

- 10. file.leyan.com [file.leyan.com]

- 11. researchgate.net [researchgate.net]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. waters.com [waters.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)phenylboronic acid

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-(trifluoromethyl)phenylboronic acid, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the causal relationships between the compound's properties, its solubility, and its application in pivotal cross-coupling reactions.

Section 1: Core Characteristics and Physicochemical Properties

This compound is a white solid organoboron compound with the molecular formula C₇H₅BClF₃O₂ and a molecular weight of 224.37 g/mol .[1] Its structure, featuring a chloro group ortho to the boronic acid moiety and a trifluoromethyl group in the para position, imparts unique electronic and steric properties that are highly valued in organic synthesis.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1] |

| Appearance | White solid | [2][3] |

| Melting Point | 110-112 °C | [3] |

| Boiling Point (Predicted) | 281.5 ± 50.0 °C | [3] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.52 ± 0.58 | [3] |

The predicted pKa suggests that this compound is a weak acid. The electron-withdrawing nature of the trifluoromethyl and chloro substituents influences the acidity of the boronic acid.

Section 2: Understanding the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is a critical parameter that dictates their utility in various synthetic applications, particularly in solution-phase reactions like the Suzuki-Miyaura cross-coupling. Generally, phenylboronic acids exhibit higher solubility in polar organic solvents and are sparingly soluble in nonpolar hydrocarbons.[4] A study on phenylboronic acid itself revealed high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[5] The introduction of substituents on the phenyl ring, such as the chloro and trifluoromethyl groups in the title compound, can significantly alter these solubility characteristics. For instance, fluorinated substituents can, in some cases, enhance solubility and stability in various solvents.[6]

However, it is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the acid and the boroxine is influenced by the solvent and temperature, which can complicate solubility measurements and reaction kinetics.

Section 3: Experimental Protocol for Solubility Determination

Given the lack of specific quantitative solubility data for this compound in the public domain, this section provides a robust, step-by-step protocol for its determination. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle

The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7] The method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., Tetrahydrofuran (THF), Dioxane, Toluene, Acetone, Ethanol, Water) of analytical grade

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent (typically the mobile phase for HPLC analysis).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the boronic acid in the diluted sample.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Section 4: Practical Implications in Suzuki-Miyaura Cross-Coupling Reactions

The solubility of this compound is not merely a physical constant; it is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The Role of Solvent and Solubility

The choice of solvent system in a Suzuki-Miyaura coupling is dictated by the need to dissolve the reactants (the boronic acid, the organic halide, and the catalyst) to a sufficient extent for the reaction to proceed efficiently. The base used in the reaction also needs to have some solubility in the chosen solvent. Poor solubility of any of the reactants can lead to slow reaction rates, incomplete conversion, and lower yields.

The following diagram illustrates a typical Suzuki-Miyaura coupling reaction pathway, highlighting the importance of the solution phase.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Causality in Solvent Selection

-